![molecular formula C14H19ClN2O2 B6029664 methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride](/img/structure/B6029664.png)
methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride (MDG) is a chemical compound that has been widely studied for its potential applications in scientific research. MDG is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. This makes MDG a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
Methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride exerts its effects by inhibiting the activity of acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, leading to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on acetylcholinesterase, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride has a number of advantages for use in lab experiments. It is a highly potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in the brain. Additionally, this compound has been shown to have a good safety profile, with few side effects observed in animal studies.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that it is a relatively new compound, and there is still much that is not known about its effects on the brain and body. Additionally, this compound is not currently approved for use in humans, which limits its potential applications in clinical research.
Zukünftige Richtungen
There are a number of future directions for research on methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride. One promising area of research involves the development of more potent and selective inhibitors of acetylcholinesterase, which could lead to improved treatments for neurological disorders. Additionally, researchers are exploring the potential use of this compound in combination with other drugs, such as memantine, to improve the efficacy of treatment for Alzheimer's disease and other neurological disorders. Finally, there is ongoing research into the mechanisms underlying the effects of this compound on the brain and body, which could lead to a better understanding of the role of acetylcholine in neurological function.
Synthesemethoden
Methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride can be synthesized using a variety of methods, but the most common approach involves the reaction of glycine with 1-bromo-3,3-dimethyl-4-piperidone, followed by reduction with sodium borohydride and quaternization with methyl iodide. The resulting product is then purified using column chromatography to yield pure this compound.
Wissenschaftliche Forschungsanwendungen
Methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function and reduce the symptoms of these diseases in animal models.
Eigenschaften
IUPAC Name |
methyl 2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-14(2)8-10-6-4-5-7-11(10)13(16-14)15-9-12(17)18-3;/h4-7H,8-9H2,1-3H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUHIGAYPQBCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=NCC(=O)OC)N1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.